An In-Depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester: A Heterotrifunctional Linker for Advanced Bioconjugation and Drug Development
An In-Depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester: A Heterotrifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a sophisticated, heterotrifunctional crosslinker that has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique branched structure, incorporating three distinct functional moieties—an azide (B81097), a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester—offers a versatile platform for the sequential and orthogonal conjugation of different molecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a polyethylene (B3416737) glycol (PEG)-based linker, which imparts increased hydrophilicity to the molecules it connects, often improving their solubility and pharmacokinetic properties. The key functional groups and their respective reactivities are central to its utility.
| Property | Value | Source |
| Molecular Formula | C26H45N5O12 | [1][2] |
| Molecular Weight | 619.67 g/mol | [2] |
| Purity | >90% | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage | -20°C, desiccated | [3] |
Functional Moieties and Their Reactivity
The versatility of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester stems from the distinct reactivity of its three functional groups, allowing for a step-wise and controlled approach to conjugation.
N-Hydroxysuccinimide (NHS) Ester
The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Azide Group
The azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage. Alternatively, it can participate in a strain-promoted alkyne-azide cycloaddition (SPAAC) with a strained alkyne, such as DBCO or BCN, which proceeds without the need for a copper catalyst.[4]
Boc-Protected Amine
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine. This newly exposed amine can then be used for subsequent conjugation reactions.
Application in PROTAC Synthesis: A Step-by-Step Workflow
A prime application of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is in the synthesis of PROTACs. These heterobifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The following is a representative workflow for the synthesis of a BRD4-targeting PROTAC using this linker, JQ1 as the BRD4-binding ligand, and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.
Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization for specific applications.
Protocol 1: NHS Ester Coupling to an Amine-Containing Molecule
Materials:
-
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester
-
Amine-containing molecule (e.g., pomalidomide derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester in anhydrous DMF or DMSO.
-
Add the NHS ester stock solution to the protein solution at a 5-20 fold molar excess. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purify the conjugate using an appropriate method such as size exclusion chromatography or dialysis.
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-TFA salt can be used directly in the next step or neutralized with a mild base.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule (e.g., JQ1 derivative)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent: t-BuOH/H2O (1:1) or DMF
Procedure:
-
Dissolve the azide-containing molecule and the alkyne-containing molecule in the chosen solvent.
-
Add a freshly prepared aqueous solution of sodium ascorbate (10-20 equivalents).
-
Add an aqueous solution of CuSO4 (1-5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Purify the final product by column chromatography or preparative HPLC.
Signaling Pathway of BRD4 Degradation by a PROTAC
A PROTAC targeting BRD4, such as one synthesized with N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, hijacks the ubiquitin-proteasome system to induce the degradation of BRD4. This process can be visualized as a signaling pathway.
Caption: PROTAC-mediated degradation of BRD4 via the ubiquitin-proteasome pathway.
Quantitative Data and Characterization
The synthesis and characterization of PROTACs require rigorous analytical techniques to ensure purity and confirm the desired structure.
| Analysis | Method | Expected Outcome |
| Reaction Monitoring | LC-MS | Tracking the consumption of starting materials and the formation of the product. |
| Purification | HPLC | Isolation of the final PROTAC with high purity. |
| Structural Confirmation | NMR (1H, 13C) | Confirmation of the chemical structure of the final PROTAC. |
| Purity Assessment | Analytical HPLC | Determination of the purity of the final product. |
| Degradation Potency | Western Blot or In-Cell Target Engagement Assays | Measurement of the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of the target protein. |
Conclusion
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a highly valuable and versatile tool for the construction of complex biomolecules and targeted therapeutics. Its unique trifunctional nature allows for a modular and controlled synthetic approach, making it particularly well-suited for the development of PROTACs. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug developers to harness the potential of this advanced linker in their scientific endeavors. The ability to fine-tune the properties of PROTACs through linker design is a critical aspect of this emerging therapeutic modality, and N-(Azido-PEG2)-N-Boc-PEG4-NHS ester represents a significant enabling technology in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
